Proparacaine Hydrochloride

Description

PROPARACAINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1953.

Proparacaine is only found in individuals that have used or taken this drug. It is a topical anesthetic drug of the amino ester group. It is available as its hydrochloride salt in ophthalmic solutions at a concentration of 0.5%. [Wikipedia]The exact mechanism whereby proparacaine and other local anesthetics influence the permeability of the cell membrane is unknown; however, several studies indicate that local anesthetics may limit sodium ion permeability through the lipid layer of the nerve cell membrane. Proparacaine may alter epithelial sodium channels through interaction with channel protein residues. This limitation prevents the fundamental change necessary for the generation of the action potential.

See also: Proparacaine (has active moiety).

Properties

IUPAC Name |

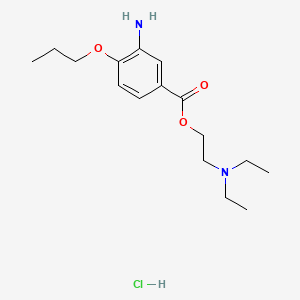

2-(diethylamino)ethyl 3-amino-4-propoxybenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUUJUGQJUTPAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

499-67-2 (Parent) |

Source

|

| Record name | Proparacaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0049022 |

Source

|

| Record name | Proparacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID56320662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5875-06-9 |

Source

|

| Record name | Proparacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proparacaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proparacaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proparacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proxymetacaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARACAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96OL57GOY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Proparacaine Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action on Neuronal Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proparacaine (B1679620) hydrochloride is a potent, rapid-onset, short-duration topical local anesthetic predominantly utilized in ophthalmic procedures. Its clinical efficacy stems from its ability to reversibly block nerve signal propagation. This technical guide provides a comprehensive exploration of the core mechanism of action of proparacaine hydrochloride at the neuronal membrane level. The primary focus is on its interaction with voltage-gated sodium channels and the consequential impact on neuronal excitability. Additionally, this guide delves into the compound's interaction with the lipid bilayer of the neuronal membrane, a secondary but significant aspect of its anesthetic properties. Detailed experimental protocols for investigating these mechanisms are provided, alongside a synthesis of available quantitative data to facilitate comparative analysis. Visualizations of key pathways and experimental workflows are included to enhance understanding.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism by which proparacaine hydrochloride exerts its anesthetic effect is through the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1] These channels are critical for the initiation and propagation of action potentials, the fundamental process of nerve signal transmission.

The Role of Voltage-Gated Sodium Channels in Neuronal Excitability

In their resting state, neurons maintain a negative membrane potential. Upon stimulation, a slight depolarization of the membrane occurs, triggering the opening of VGSCs. This opening allows a rapid influx of sodium ions (Na+) down their electrochemical gradient, leading to a rapid and substantial depolarization of the membrane, which constitutes the rising phase of the action potential. This depolarization wave propagates along the axon, transmitting the nerve signal. Following this, the sodium channels inactivate, and potassium channels open to repolarize the membrane, returning it to its resting state.

Proparacaine's Interaction with Voltage-Gated Sodium Channels

Proparacaine, as a local anesthetic, penetrates the neuronal membrane and binds to a specific site within the pore of the voltage-gated sodium channel.[1] This binding physically obstructs the channel, preventing the influx of sodium ions.[1] By inhibiting this crucial step, proparacaine increases the threshold for electrical excitation in the neuron, slows the propagation of the nerve impulse, and ultimately prevents the generation of an action potential.[1] This blockade of nerve conduction results in a loss of sensation in the area supplied by the affected nerve.

State-Dependent Blockade

The affinity of local anesthetics, including likely proparacaine, for VGSCs is not constant but depends on the conformational state of the channel (resting, open, or inactivated). This property is known as state-dependent or modulated receptor binding.[2][3]

-

Resting State: Local anesthetics have a relatively low affinity for VGSCs in the closed, resting state.

-

Open and Inactivated States: The affinity of local anesthetics is significantly higher for channels in the open and inactivated states.[2][3] This is because the conformational changes associated with channel opening and inactivation are thought to expose the binding site more favorably to the drug molecule.

This state-dependent binding contributes to the clinical efficacy and safety of local anesthetics. Nerves that are more frequently firing, such as those transmitting pain signals, will have a higher proportion of their sodium channels in the open and inactivated states. This leads to a more pronounced block in these nerves compared to less active nerves, a phenomenon known as use-dependent block.

Molecular Basis of Interaction

While specific studies on the molecular binding site of proparacaine are not abundant in the available literature, research on other local anesthetics provides a strong model. The binding site is located in the inner pore of the sodium channel, formed by the S6 transmembrane segments of the four homologous domains (I-IV) of the channel's α-subunit.[2] Specific amino acid residues, particularly aromatic residues like phenylalanine and tyrosine in the S6 segments of domains III and IV, are considered crucial for the binding of local anesthetics.[2][4] The interaction is thought to involve both hydrophobic and electrostatic interactions between the drug molecule and the channel protein.

Interaction with the Neuronal Lipid Bilayer

Beyond its direct action on sodium channels, proparacaine also interacts with the lipid bilayer of the neuronal membrane, which can indirectly influence neuronal excitability.

Perturbation of the Lipid Bilayer Structure

Studies have shown that proparacaine can penetrate and perturb the structure of model lipid membranes.[5] X-ray diffraction and fluorescence spectroscopy studies on phospholipid multilayers, such as those composed of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylethanolamine (B1222843) (DMPE), have demonstrated that proparacaine disrupts the packing of these lipids.[5] This perturbation can alter the physical properties of the membrane, including its fluidity, thickness, and lateral pressure profile.

Indirect Modulation of Ion Channel Function

The function of membrane-embedded proteins, including ion channels, is sensitive to their lipid environment. By altering the properties of the lipid bilayer, proparacaine may indirectly modulate the function of VGSCs and other ion channels. For instance, changes in membrane fluidity and thickness can affect the conformational changes that ion channels undergo during gating, potentially contributing to the overall anesthetic effect. While the direct blockade of the sodium channel pore is the primary mechanism, this lipid-mediated effect is an important secondary component.

Quantitative Data

Specific quantitative data for proparacaine's interaction with neuronal membranes is limited in the readily available scientific literature. However, an ED50 value for its antagonism of voltage-gated sodium channels has been reported. For a comparative perspective, data for other well-studied local anesthetics are also presented.

| Compound | Parameter | Value | Experimental System | Reference |

| Proparacaine HCl | ED50 | 3.4 mM | Voltage-gated sodium channels | N/A |

| Lidocaine | IC50 (Tonic Block, NaV1.5) | 21.4 µM (R-enantiomer), 23.6 µM (S-enantiomer) | Whole-cell patch-clamp on heterologously expressed channels | [4] |

| Lidocaine | IC50 (Use-Dependent Block, NaV1.5) | 2.7 µM (R-enantiomer), 2.6 µM (S-enantiomer) | Whole-cell patch-clamp on heterologously expressed channels | [4] |

| Procaine (B135) | Permeability Coefficient Ranking | Uncharged Tetracaine (B1683103) > Uncharged Procaine > Charged Tetracaine > Charged Procaine | Molecular Dynamics Simulation | [6] |

| Tetracaine | Permeability Coefficient Ranking | Uncharged Tetracaine > Uncharged Procaine > Charged Tetracaine > Charged Procaine | Molecular Dynamics Simulation | [6] |

Note: The ED50 for proparacaine is a measure of the concentration that produces 50% of the maximal effect, while IC50 is the concentration that inhibits 50% of the channel activity. These values can vary depending on the experimental conditions, such as the specific sodium channel subtype and the state of the channel.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of proparacaine and other local anesthetics on neuronal membranes.

Whole-Cell Patch-Clamp Electrophysiology for Studying Sodium Channel Blockade

This technique is the gold standard for investigating the direct effects of a compound on ion channel function.

Objective: To measure the inhibitory effect of proparacaine on voltage-gated sodium currents and to characterize its state-dependency.

Materials:

-

Cell line expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells stably transfected with NaV1.1, NaV1.2, etc.).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Intracellular solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.3 with CsOH.

-

Extracellular solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; pH 7.3 with NaOH.

-

Proparacaine hydrochloride stock solution.

Procedure:

-

Cell Preparation: Culture the cells to an appropriate confluency. On the day of the experiment, dissociate the cells and plate them onto glass coverslips in a recording chamber.

-

Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Gigaohm Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recordings:

-

Tonic Block: Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) where most sodium channels are in the resting state. Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current. Record the peak current amplitude in the absence (control) and presence of varying concentrations of proparacaine.

-

Use-Dependent Block: Apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) from a holding potential of -100 mV. Measure the progressive decrease in the peak sodium current during the pulse train in the presence of proparacaine.

-

Steady-State Inactivation: To determine the effect of proparacaine on the inactivated state, apply a series of prepulses to various potentials for a prolonged duration (e.g., 500 ms) to inactivate a fraction of the channels, followed by a test pulse to a fixed potential (e.g., 0 mV) to measure the remaining available current.

-

-

Data Analysis:

-

Calculate the percentage of current inhibition at each concentration of proparacaine.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Plot the normalized current as a function of the prepulse potential to generate steady-state inactivation curves and determine the half-inactivation potential (V1/2).

-

Molecular Dynamics (MD) Simulations for Studying Lipid Bilayer Interaction

MD simulations provide atomic-level insights into the interactions between a drug molecule and a lipid bilayer.

Objective: To investigate the localization, orientation, and dynamic effects of proparacaine within a model neuronal membrane.

Methodology:

-

System Setup:

-

Construct a model lipid bilayer, such as a DMPC or a more complex mixed-lipid bilayer, in a simulation box.

-

Solvate the system with an explicit water model.

-

Introduce one or more proparacaine molecules into the water phase or directly into the bilayer.

-

-

Simulation Parameters:

-

Choose an appropriate force field for the lipids, water, and proparacaine.

-

Perform an energy minimization of the system to remove any steric clashes.

-

Equilibrate the system under constant temperature and pressure (NPT ensemble) for a sufficient duration to allow the system to reach a stable state.

-

-

Production Run: Run the simulation for a long timescale (nanoseconds to microseconds) to sample the conformational space of the system.

-

Analysis:

-

Localization: Calculate the density profile of proparacaine along the axis perpendicular to the membrane to determine its preferred location within the bilayer.

-

Orientation: Analyze the orientation of the proparacaine molecule with respect to the membrane normal.

-

Membrane Properties: Calculate various properties of the lipid bilayer in the presence and absence of proparacaine, such as the area per lipid, bilayer thickness, and lipid tail order parameters (to assess membrane fluidity).

-

Interaction Energies: Calculate the interaction energies between proparacaine and the lipid and water molecules to understand the driving forces for its partitioning into the membrane.

-

Fluorescence Anisotropy for Measuring Membrane Fluidity

This technique provides a measure of the rotational mobility of a fluorescent probe embedded in a lipid membrane, which is related to the membrane's fluidity.

Objective: To quantify the effect of proparacaine on the fluidity of a model lipid membrane.

Materials:

-

Liposomes (e.g., DMPC or DMPE).

-

Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH).

-

Spectrofluorometer with polarizing filters.

-

Proparacaine hydrochloride solution.

Procedure:

-

Liposome (B1194612) Preparation: Prepare a suspension of unilamellar liposomes.

-

Probe Incorporation: Incubate the liposomes with the fluorescent probe (DPH) to allow it to partition into the lipid bilayer.

-

Fluorescence Anisotropy Measurement:

-

Place the liposome suspension in a cuvette in the spectrofluorometer.

-

Excite the sample with vertically polarized light at the probe's excitation wavelength.

-

Measure the intensity of the emitted fluorescence parallel (I_parallel) and perpendicular (I_perpendicular) to the polarization of the excitation light.

-

-

Effect of Proparacaine: Add increasing concentrations of proparacaine to the liposome suspension and repeat the fluorescence anisotropy measurements at each concentration.

-

Data Analysis:

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor for the instrument.

-

A decrease in fluorescence anisotropy indicates an increase in membrane fluidity, while an increase in anisotropy suggests a decrease in fluidity.

-

Visualizations

Signaling Pathway of Neuronal Excitation and Proparacaine Blockade

Caption: Proparacaine blocks open VGSCs, preventing Na+ influx and action potential propagation.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for assessing proparacaine's effect on VGSCs using patch-clamp.

Logical Relationship of Proparacaine's Dual Mechanism

Caption: Proparacaine's anesthetic effect arises from both direct and indirect mechanisms.

Conclusion

The primary mechanism of action of proparacaine hydrochloride on neuronal membranes is the direct blockade of voltage-gated sodium channels, which is a state-dependent process. This interaction prevents the generation and propagation of action potentials, leading to a reversible local anesthetic effect. Additionally, proparacaine interacts with and perturbs the neuronal lipid bilayer, which likely contributes to its overall mechanism by indirectly modulating ion channel function. A deeper understanding of the specific molecular interactions and the quantitative aspects of its effects on various sodium channel subtypes will be crucial for the development of more selective and potent local anesthetics with improved clinical profiles. The experimental protocols outlined in this guide provide a robust framework for future research in this area.

References

- 1. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]

- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propranolol blocks cardiac and neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The local anesthetic proparacaine modifies sodium transport in toad skin and perturbs the structures of model and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of procaine and tetracaine in the lipid bilayer using molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Proparacaine (B1679620) Hydrochloride

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Proparacaine Hydrochloride, a widely used topical anesthetic in ophthalmology.

Introduction

Proparacaine Hydrochloride is an ester-type local anesthetic agent primarily used in ophthalmic procedures to numb the surface of the eye.[1][2] It is valued for its rapid onset and short duration of action, making it suitable for various diagnostic and minor surgical applications.[1][3] This document details the scientific background of Proparacaine Hydrochloride, including its synthesis, pharmacological properties, and the experimental protocols for its preparation.

Discovery and History

Proparacaine Hydrochloride, also known as proxymetacaine hydrochloride, was first approved for medical use in 1953.[4] The synthesis of this compound was reported by Clinton et al. in the Journal of the American Chemical Society in 1952.[5] It is chemically named 3-amino-4-propoxybenzoic acid 2-(diethylamino)ethyl ester monohydrochloride.[5]

Synthesis of Proparacaine Hydrochloride

The synthesis of Proparacaine Hydrochloride is a multi-step process that involves the preparation of key intermediates, primarily 3-amino-4-propoxybenzoic acid and 2-diethylaminoethanol, followed by their esterification and subsequent conversion to the hydrochloride salt.

Synthesis of Intermediates

3.1.1. 3-Amino-4-propoxybenzoic acid

The synthesis of 3-amino-4-propoxybenzoic acid typically starts from 4-propoxybenzoic acid, which undergoes nitration to introduce a nitro group at the 3-position, followed by reduction of the nitro group to an amino group.[6]

3.1.2. 2-Diethylaminoethanol

2-Diethylaminoethanol is commercially prepared by the reaction of diethylamine (B46881) with ethylene (B1197577) oxide.[7][8] An alternative laboratory synthesis involves the reaction of diethylamine with ethylene chlorohydrin.[8]

Final Synthesis of Proparacaine Hydrochloride

The final step in the synthesis is the esterification of 3-amino-4-propoxybenzoic acid with 2-diethylaminoethanol. This is typically followed by treatment with hydrochloric acid to form the stable hydrochloride salt.

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of Proparacaine Hydrochloride.

Caption: General workflow for the synthesis of Proparacaine Hydrochloride.

Mechanism of Action

Proparacaine Hydrochloride functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][4] This action inhibits the influx of sodium ions, which is a critical step for the initiation and propagation of nerve impulses (action potentials).[1][3][4] By preventing the transmission of nerve signals, Proparacaine Hydrochloride produces a temporary loss of sensation in the area where it is applied.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of Proparacaine Hydrochloride at the neuronal membrane.

Caption: Mechanism of action of Proparacaine Hydrochloride.

Quantitative Data

The following tables summarize key quantitative data for Proparacaine Hydrochloride.

| Property | Value |

| Molecular Formula | C₁₆H₂₇ClN₂O₃ |

| Molecular Weight | 330.85 g/mol |

| Onset of Anesthesia | 20-30 seconds |

| Duration of Anesthesia | Approximately 15 minutes |

| Standard Concentration | 0.5% in ophthalmic solutions |

| pH of Ophthalmic Solution | 3.5 to 6.0 |

Table 1: Physicochemical and Pharmacological Properties.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Proparacaine Hydrochloride based on established chemical principles.

Synthesis of 3-Amino-4-propoxybenzoic acid

-

Nitration of 4-propoxybenzoic acid: 4-propoxybenzoic acid is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to yield 3-nitro-4-propoxybenzoic acid.

-

Reduction of 3-nitro-4-propoxybenzoic acid: The nitro group of 3-nitro-4-propoxybenzoic acid is reduced to an amino group. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon, or by using a reducing agent like tin(II) chloride in hydrochloric acid.[9]

-

Purification: The resulting 3-amino-4-propoxybenzoic acid is purified by recrystallization or chromatography.[6]

Synthesis of 2-Diethylaminoethanol

-

Reaction Setup: Diethylamine is reacted with ethylene oxide in a suitable solvent. This reaction is typically carried out under pressure and at a specific temperature.[8][10]

-

Purification: The crude 2-diethylaminoethanol is purified by distillation under reduced pressure.[8]

Esterification and Salt Formation

-

Esterification: 3-Amino-4-propoxybenzoic acid is reacted with 2-diethylaminoethanol in the presence of an acid catalyst and often with azeotropic removal of water to drive the reaction to completion.

-

Formation of Hydrochloride Salt: The resulting proparacaine base is dissolved in a suitable organic solvent, and hydrochloric acid (either as a gas or in a solvent like isopropanol) is added to precipitate Proparacaine Hydrochloride.

-

Final Purification: The crude Proparacaine Hydrochloride is purified by recrystallization from a suitable solvent system, such as ethanol (B145695) and ethyl acetate.[5]

The following diagram outlines the logical flow of the esterification and salt formation process.

Caption: Logical workflow for the final synthesis steps of Proparacaine Hydrochloride.

References

- 1. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]

- 2. Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. Proparacaine Hydrochloride | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101104591A - Polymorph of proparacaine hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 6. Buy 3-Amino-4-propoxybenzoic acid | 59691-15-5 [smolecule.com]

- 7. DIETHYLAMINOETHANOL - Ataman Kimya [atamanchemicals.com]

- 8. 2-DIETHYLAMINOETHANOL (DEAE) - Ataman Kimya [atamanchemicals.com]

- 9. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. CN104725243A - Method for synthesizing diethylaminoethanol - Google Patents [patents.google.com]

The Pharmacological Profile of Proparacaine as a Topical Anesthetic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proparacaine (B1679620) is a widely used amino ester-based topical anesthetic, primarily in ophthalmology. It provides rapid, short-duration anesthesia of the cornea and conjunctiva, facilitating a variety of diagnostic and minor surgical procedures.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the initiation and propagation of action potentials.[1] While generally well-tolerated for short-term use, proparacaine can exhibit dose- and time-dependent cytotoxicity towards corneal cells, a critical consideration in its clinical application and in the development of new topical anesthetics.[2] This technical guide provides a comprehensive overview of the pharmacological profile of proparacaine, including its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology, with a focus on quantitative data, detailed experimental protocols, and relevant biological pathways.

Mechanism of Action

Proparacaine's anesthetic effect is achieved through the reversible blockade of voltage-gated sodium channels (VGSCs) in the nerve cell membranes of the cornea and conjunctiva.[1] By binding to these channels, proparacaine stabilizes the neuronal membrane and prevents the large, transient increase in sodium ion permeability that is necessary for the generation of an action potential.[1] This inhibition of ion flux effectively blocks the transmission of pain signals from the ocular surface to the central nervous system.

Pharmacokinetics and Pharmacodynamics

The clinical utility of proparacaine as a topical anesthetic is defined by its rapid onset and short duration of action.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Proparacaine

| Parameter | Value | Species | Reference |

| Concentration | 0.5% Ophthalmic Solution | Human | [1] |

| Onset of Anesthesia | ~13-30 seconds | Human | [1] |

| Duration of Anesthesia | 10-20 minutes | Human | [1] |

| Metabolism | Plasma esterases | Human | [4] |

Table 2: Comparative Onset and Duration of Action of Topical Ocular Anesthetics

| Anesthetic | Concentration | Onset of Action | Duration of Anesthesia | Species | Reference |

| Proparacaine | 0.5% | ~30 seconds | 10.7 minutes | Human | [5] |

| Tetracaine | 0.5% | ~30 seconds | 9.4 minutes | Human | [5] |

| Benoxinate | 0.4% | Slower than Proparacaine | Shorter than Tetracaine | Human | [1] |

| Lidocaine | 3.5% Gel | Slower than Proparacaine | 55 minutes | Canine | [6] |

Toxicological Profile

The primary toxicological concern with proparacaine is its effect on the corneal epithelium and endothelium, particularly with prolonged or repeated use.[2] In vitro studies have demonstrated that proparacaine can induce cytotoxicity in a dose- and time-dependent manner.[2]

Cytotoxicity

Proparacaine has been shown to be cytotoxic to human corneal epithelial and endothelial cells.[2] This toxicity is mediated through the induction of apoptosis.

Table 3: In Vitro Cytotoxicity of Proparacaine on Corneal Cells

| Cell Type | Assay | EC50 | Exposure Time | Reference |

| Rabbit Corneal Epithelial Cells | Lactate Dehydrogenase (LDH) Leakage | 4.4 mM | Not Specified | [2] |

| Rabbit Corneal Epithelial Cells | MTT Assay | 3.4 mM | Not Specified | [2] |

Apoptotic Signaling Pathway

Proparacaine-induced cytotoxicity in corneal cells is mediated by a mitochondrion-dependent apoptotic pathway. This involves the disruption of the mitochondrial transmembrane potential, activation of caspases, and eventual cell death.

Figure 1: Proparacaine-induced apoptotic signaling pathway in corneal cells.

Experimental Protocols

Assessment of Corneal Anesthesia using Cochet-Bonnet Aesthesiometer

This protocol outlines the procedure for determining the duration of corneal anesthesia in a preclinical rabbit model.

Materials:

-

Cochet-Bonnet aesthesiometer

-

0.5% Proparacaine hydrochloride ophthalmic solution

-

Healthy adult New Zealand white rabbits

-

Topical fluorescein (B123965) sodium strips

Procedure:

-

Baseline Measurement: Gently restrain the rabbit. Extend the nylon filament of the Cochet-Bonnet aesthesiometer to its maximum length (60 mm). Touch the central cornea with the filament, applying just enough pressure to cause a slight bend. Gradually decrease the filament length in 5 mm increments until a consistent blink reflex is elicited. Record this length as the baseline corneal touch threshold (CTT).

-

Anesthetic Instillation: Instill one to two drops (approximately 50 µL) of 0.5% proparacaine solution into the conjunctival sac of the test eye.

-

Post-instillation Measurements: At 1-minute intervals for the first 5 minutes, and then at 5-minute intervals thereafter, measure the CTT as described in step 1.

-

Duration of Anesthesia: The duration of anesthesia is defined as the time from instillation until the CTT returns to the baseline measurement.

-

Corneal Integrity Check: Following the final measurement, apply a fluorescein strip to the conjunctival sac to check for any epithelial defects caused by the procedure.

In Vitro Cytotoxicity Assessment by MTT Assay

This protocol details the measurement of proparacaine's cytotoxicity on a human corneal epithelial (HCE) cell line.

Materials:

-

Human Corneal Epithelial (HCE) cell line

-

96-well microplates

-

Proparacaine hydrochloride solutions of varying concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCE cells into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Drug Exposure: Remove the culture medium and replace it with 100 µL of medium containing various concentrations of proparacaine. Include a vehicle control (medium without proparacaine).

-

Incubation: Incubate the plates for the desired exposure times (e.g., 4, 8, 12, 24 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.

Drug Development and Preclinical Evaluation Workflow

The development of a novel topical anesthetic involves a structured preclinical evaluation to assess its efficacy and safety.

Figure 2: Preclinical evaluation workflow for a novel topical anesthetic.

The overall drug development pipeline for an ophthalmic drug like a topical anesthetic follows a phased approach from discovery to post-market surveillance.

Figure 3: Key phases of topical anesthetic drug development.

Conclusion

Proparacaine remains a cornerstone of topical anesthesia in ophthalmology due to its rapid and reliable, albeit short-lived, anesthetic properties. Its pharmacological profile is well-characterized, with a clear mechanism of action centered on the blockade of voltage-gated sodium channels. However, the potential for corneal cytotoxicity necessitates careful clinical use and underscores the importance of ongoing research into more selective and less toxic topical anesthetics. The experimental protocols and development workflows outlined in this guide provide a framework for the continued investigation and development of novel ocular anesthetic agents. Future research should focus on elucidating the specific interactions of proparacaine and new chemical entities with sodium channel subtypes to pave the way for the rational design of next-generation topical anesthetics with improved safety profiles.

References

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. Toxicity of topical ophthalmic anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A methodological pipeline for the preclinical evaluation of novel topical agents for the treatment of CRS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topical Ophthalmic Anesthetics for CornealAbrasions: Findings from a Cochrane SystematicReview and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of ambient humidity on the Cochet–Bonnet aesthesiometer - PMC [pmc.ncbi.nlm.nih.gov]

Proparacaine Hydrochloride Binding to Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proparacaine (B1679620) hydrochloride is a topical local anesthetic of the amino ester class, widely used in ophthalmology to induce rapid, short-term anesthesia of the cornea and conjunctiva. Its clinical efficacy stems from its ability to reversibly block nerve impulse conduction. The primary molecular target for proparacaine and other local anesthetics is the voltage-gated sodium channel (VGSC or Nav channel). This in-depth technical guide consolidates the current understanding of the binding sites of proparacaine hydrochloride on these critical ion channels, drawing upon direct evidence where available and inferring from the broader class of local anesthetics to provide a comprehensive overview.

Core Mechanism of Action

Proparacaine hydrochloride elicits its anesthetic effect by blocking the propagation of action potentials in neurons.[1] This is achieved by physically obstructing the transmembrane pore of voltage-gated sodium channels, which prevents the influx of sodium ions necessary for membrane depolarization.[1] Proparacaine, like other local anesthetics, exhibits a state-dependent binding mechanism, showing a higher affinity for channels in the open and inactivated states compared to the resting state. This property contributes to its efficacy in rapidly firing neurons, which are characteristic of nociceptive pathways.

Binding Sites on Voltage-Gated Sodium Channels

While direct crystallographic evidence for the binding of proparacaine to specific Nav channel isoforms is not currently available, extensive research on other local anesthetics provides a robust model for its interaction. The binding site for local anesthetics is located within the inner pore of the sodium channel, formed by the S5 and S6 transmembrane segments of the four homologous domains (I-IV).[2]

Key Molecular Determinants:

-

Domain IV, S6 Segment (IV-S6): Site-directed mutagenesis studies on various Nav channel isoforms have consistently identified residues within the IV-S6 segment as critical for local anesthetic binding.[3][4] Aromatic residues, particularly a highly conserved phenylalanine (F1764 in the rat brain Nav1.2a isoform), are crucial for the high-affinity, state-dependent block.[3][5] It is highly probable that the aromatic ring of proparacaine engages in a π-π stacking interaction with this phenylalanine residue.

-

Domain III, S6 Segment (III-S6): Residues in the III-S6 segment also contribute to the local anesthetic binding pocket.[6] Modeling studies suggest that the alkylamino head of ionizable local anesthetics is positioned near the selectivity filter and interacts with residues in both the III-S6 and IV-S6 segments.[6]

-

Domain I, S6 Segment (I-S6): Some studies also implicate residues in the I-S6 segment as part of the binding site, suggesting a complex interaction involving multiple domains.[6]

-

Amino Acid Residues: Specific amino acids, such as phenylalanine and tyrosine, within these S6 segments are considered the primary interaction points for the aromatic portion of local anesthetic molecules.[4] The tertiary amine group of proparacaine, which is protonated at physiological pH, is thought to interact with the channel pore through electrostatic and van der Waals forces.[6]

Based on the structure of proparacaine and the established binding pocket for other local anesthetics, it is hypothesized that the aminobenzoate portion of the molecule interacts with the aromatic residues in the IV-S6 segment, while the diethylaminoethyl side chain extends into the inner pore.

Quantitative Data

Quantitative data on the binding affinity of proparacaine hydrochloride for specific voltage-gated sodium channel isoforms are limited in the public domain. The available data are summarized below.

| Parameter | Value | Channel Type | Species | Comments |

| ED50 | 3.4 mM | Voltage-gated sodium channels | Not Specified | This value represents the effective dose for 50% of the maximal response, indicating a relatively low potency compared to some other local anesthetics.[7] |

| % Inhibition | 103.3% | Nav1.8 | Not Specified | The specific concentration for this inhibition level was not provided, making direct comparison difficult. This suggests a strong interaction with the Nav1.8 isoform, which is predominantly expressed in nociceptive neurons. |

Due to the limited availability of specific binding data for proparacaine hydrochloride, researchers are encouraged to perform their own dose-response studies on relevant Nav channel isoforms to determine precise IC50 and Kd values.

Signaling Pathways

The primary signaling pathway affected by proparacaine hydrochloride is the direct inhibition of sodium ion conduction through voltage-gated sodium channels, leading to the cessation of action potential propagation.

While the direct action on Nav channels is well-established, some studies on other local anesthetics suggest potential off-target effects that could modulate intracellular signaling:

-

G-Protein Coupled Receptors (GPCRs): Some local anesthetics have been shown to interact with GPCRs, potentially interfering with their signaling cascades.[8] However, specific data for proparacaine in this context are lacking.

-

Intracellular Calcium Signaling: Local anesthetics can influence intracellular calcium levels, although this is often considered a downstream effect of sodium channel blockade or an interaction with other ion channels at higher concentrations.[9]

Further research is required to elucidate any clinically relevant secondary signaling pathways modulated by proparacaine hydrochloride.

Caption: Proparacaine's primary mechanism of action.

Experimental Protocols

Detailed experimental protocols for specifically studying proparacaine's interaction with Nav channels are not widely published. However, standard methodologies used for other local anesthetics can be adapted.

Electrophysiology (Patch-Clamp)

This technique is the gold standard for characterizing the functional effects of a drug on ion channels.

Objective: To determine the inhibitory concentration (IC50) and the state-dependence of proparacaine block on specific Nav channel isoforms expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells (or another suitable cell line) in appropriate media.

-

Transiently or stably transfect the cells with the cDNA encoding the alpha and beta subunits of the desired human Nav channel isoform (e.g., Nav1.7, Nav1.8).

-

-

Electrophysiological Recording:

-

Use the whole-cell patch-clamp configuration.

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.

-

-

Voltage-Clamp Protocol:

-

Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply depolarizing voltage steps to elicit sodium currents.

-

To study state-dependence, vary the holding potential or use pre-pulse protocols to enrich the population of open or inactivated channels before applying the test pulse.

-

-

Drug Application:

-

Prepare stock solutions of proparacaine hydrochloride in the external solution.

-

Apply different concentrations of proparacaine to the cell via a perfusion system.

-

-

Data Analysis:

-

Measure the peak sodium current amplitude in the absence and presence of different concentrations of proparacaine.

-

Construct a dose-response curve and fit the data to the Hill equation to determine the IC50.

-

Caption: Workflow for electrophysiological analysis.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for drug binding.

Objective: To confirm the importance of putative binding site residues for proparacaine interaction.

Methodology:

-

Mutant Plasmid Generation:

-

Using a plasmid containing the wild-type Nav channel cDNA as a template, introduce point mutations at candidate residues (e.g., F1764A in Nav1.2a) using a commercially available site-directed mutagenesis kit.

-

Verify the mutation by DNA sequencing.

-

-

Expression and Electrophysiology:

-

Transfect cells with the mutant channel cDNA.

-

Perform patch-clamp experiments as described above, comparing the IC50 of proparacaine for the wild-type and mutant channels.

-

-

Data Analysis:

-

A significant increase in the IC50 for the mutant channel compared to the wild-type indicates that the mutated residue is important for proparacaine binding.

-

Caption: Workflow for site-directed mutagenesis.

Radioligand Binding Assay

This biochemical assay can be used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand to its receptor.

Objective: To directly measure the binding of radiolabeled proparacaine (if available) or a competitive ligand to Nav channels.

Methodology:

-

Membrane Preparation:

-

Prepare membrane fractions from cells or tissues expressing the Nav channel of interest.

-

-

Binding Assay:

-

Incubate the membrane preparation with a radiolabeled ligand that binds to the local anesthetic site (e.g., [3H]batrachotoxin A 20-α-benzoate).

-

For competition assays, incubate with a fixed concentration of the radioligand and varying concentrations of unlabeled proparacaine.

-

-

Separation and Detection:

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

For saturation binding, plot bound ligand versus free ligand concentration to determine Kd and Bmax.

-

For competition binding, plot the displacement of the radioligand by proparacaine to determine the IC50 and calculate the Ki.

-

Caption: Workflow for radioligand binding assays.

Conclusion

Proparacaine hydrochloride exerts its local anesthetic effect by blocking voltage-gated sodium channels in a state-dependent manner. While specific binding data for proparacaine are scarce, a wealth of information from studies on other local anesthetics strongly suggests that it binds to a conserved receptor site within the inner pore of the channel, with key interactions involving aromatic residues in the S6 segments of domains III and IV. The provided experimental protocols offer a framework for researchers to further elucidate the specific molecular interactions and quantitative binding parameters of proparacaine with various Nav channel isoforms. A more detailed understanding of these interactions will be invaluable for the development of novel, more selective local anesthetics with improved therapeutic profiles.

References

- 1. Proparacaine Hydrochloride | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular determinants of state-dependent block of Na+ channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. adooq.com [adooq.com]

- 8. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Local anesthetics modulate neuronal calcium signaling through multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Proparacaine Hydrochloride: Emerging Non-Ophthalmic Applications in Neurological Disorders

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Proparacaine (B1679620) hydrochloride, a well-established topical anesthetic in ophthalmology, is gaining attention for its potential therapeutic applications beyond the eye.[1][2] Its primary mechanism of action, the blockade of voltage-gated sodium channels, is a well-understood principle in local anesthesia.[2][3][4][5] This technical guide delves into the early-stage research on the non-ophthalmic uses of proparacaine hydrochloride, with a focus on its potential in treating trigeminal neuralgia and epilepsy. We will explore the foundational, albeit sometimes conflicting, clinical observations and the more recent preclinical findings that are paving the way for novel therapeutic strategies. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, including experimental methodologies, quantitative data, and a visualization of the underlying mechanisms and workflows.

Proparacaine Hydrochloride for Trigeminal Neuralgia and Atypical Facial Pain: A Re-evaluation

The exploration of proparacaine for facial pain syndromes originated from serendipitous clinical observations. This section reviews the initial anecdotal evidence, subsequent clinical investigations, and the current understanding of its potential, tempered by conflicting findings.

Early Anecdotal Evidence and Case Reports

The first suggestion of proparacaine's efficacy in treating trigeminal neuralgia came from a case reported by Zavon and Fichte in 1991.[3][6] In a remarkable instance, a patient with trigeminal neuralgia experienced prolonged pain relief after the application of proparacaine eye drops for a corneal ulceration.[6] This led to further investigation, with another case reportedly achieving pain relief for over a month.[6] A subsequent letter by Spaziante and colleagues in 1992 also documented the treatment of trigeminal neuralgia with an ophthalmic anesthetic.[7]

Clinical Trial and Systematic Review Findings

Despite the promising initial reports, a randomized, double-blind, placebo-controlled trial was conducted to rigorously evaluate the efficacy of a single application of proparacaine eye drops in patients with trigeminal neuralgia.[8] The study found no significant difference in the reduction of pain severity or frequency between the proparacaine and placebo groups.[8] This finding likely contributed to a subsequent systematic review on trigeminal neuralgia treatments which concluded that proparacaine eye drops were "inappropriate" for this indication.[2][5]

Proposed Mechanism of Action

The proposed mechanism for any potential effect of topically applied proparacaine on trigeminal neuralgia is thought to involve its primary action as a sodium channel blocker.[2][3][4][5] The trigeminal nerve provides sensory innervation to the face and eye. It is hypothesized that the local application of proparacaine to the eye could lead to retrograde transport of the anesthetic to the Gasserian ganglion, or that it may quell aberrant firing in peripheral nerve branches, thereby interrupting the pain signals.[9]

Experimental Protocols: Clinical Trial Methodology

The following table outlines the general methodology of the randomized controlled trial that investigated proparacaine for trigeminal neuralgia.

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled trial.[8] |

| Participants | Patients with a diagnosis of typical trigeminal neuralgia.[8] |

| Intervention | Two drops of either proparacaine ophthalmic solution or a saline placebo administered to the ipsilateral eye.[8] |

| Outcome Measures | Pain response assessed at 3, 10, and 30 days post-instillation using pain rating scales and a measure of pain frequency.[8] |

| Results | No statistically significant difference in pain reduction between the proparacaine and placebo groups.[8] |

Logical Relationship of Trigeminal Neuralgia Research

Figure 1: Logical progression of research on proparacaine for trigeminal neuralgia.

A New Frontier: Proparacaine Hydrochloride as an Antiepileptic Agent

Recent preclinical research has unveiled a novel and compelling non-ophthalmic application for proparacaine: the treatment of epilepsy. This research has identified a specific molecular target and explored an innovative drug delivery system to enhance its therapeutic potential.

Antiepileptic Effects in a Preclinical Model

A 2021 study demonstrated that proparacaine hydrochloride exerted a robust and acute antiepileptic effect in a pilocarpine-induced epilepsy mouse model.[1][9] More significantly, chronic administration of proparacaine was found to completely terminate the occurrence of spontaneous recurrent seizures without notable toxicity.[1][9]

Mechanism of Action: Targeting Nav1.3

The antiepileptic action of proparacaine is attributed to its ability to block the voltage-gated sodium channel subtype Nav1.3.[1][9] While Nav1.3 is abundant in the central nervous system during embryonic and neonatal development, its expression is extremely low in the adult rodent CNS.[9] However, mutations in the SCN3A gene, which encodes Nav1.3, have been linked to early infantile epileptic encephalopathy.[9] The selective blocking of Nav1.3 by proparacaine presents a promising strategy for developing antiepileptic drugs with potentially fewer side effects than non-selective sodium channel blockers.[9]

Novel Drug Delivery System: Liposomal Hydrogel

To address potential cardiotoxicity at high doses and to provide sustained release, the researchers developed a liposomal hydrogel formulation of proparacaine hydrochloride.[1][9] This formulation, when implanted subcutaneously, provided immediate and long-lasting remission from spontaneous recurrent seizures in the epileptic mouse model without affecting the QRS interval, a measure of cardiac health.[1][9] This suggests that a transdermal patch could be a viable delivery method for treating epilepsy in a clinical setting.[1][9]

Experimental Protocols: Preclinical Epilepsy Study

The following table summarizes the key experimental methodologies employed in the study investigating the antiepileptic effects of proparacaine.

| Experiment | Methodology |

| Epilepsy Model | Pilocarpine-induced epilepsy in mice.[1][9] |

| Acute Antiepileptic Effect | Administration of proparacaine hydrochloride to assess its immediate impact on seizure activity.[1] |

| Chronic Treatment | Long-term administration of proparacaine hydrochloride to evaluate its effect on spontaneous recurrent seizures and to assess for toxicity.[1][9] |

| Toxicity Studies | Whole-genome transcriptomic analyses, and assessment of cytotoxicity, neuropsychiatric adverse effects, hepatotoxicity, and cardiotoxicity (including electrocardiography).[1][9] |

| Drug Delivery Formulation | Development and in vivo testing of a thermosensitive, chitosan-based hydrogel containing liposomal proparacaine hydrochloride for sustained release.[1][9] |

Quantitative Data from Preclinical Epilepsy Study

| Parameter | Finding |

| High-Dose Proparacaine (50 mg/kg) | Slight prolongation of the QRS interval, similar to the effect of levetiracetam.[1][9] |

| Chronic Low-Dose Proparacaine | No significant toxicity observed.[1][9] |

| Liposomal Hydrogel Formulation | Immediate and long-lasting remission from spontaneous recurrent seizures without affecting the QRS interval.[1][9] |

Signaling Pathway and Experimental Workflow

Figure 2: Proparacaine's antiepileptic mechanism and experimental workflow.

Future Directions and Conclusion

The journey of proparacaine hydrochloride beyond ophthalmology is still in its nascent stages. The initial enthusiasm for its use in trigeminal neuralgia has been dampened by a lack of supporting evidence from controlled clinical trials. However, the underlying principle of targeting neuronal hyperexcitability remains a valid therapeutic strategy, and further research into different formulations or delivery methods for neuropathic pain could still be warranted.

The more recent discovery of proparacaine's potent antiepileptic effects via Nav1.3 blockade has opened up a highly promising avenue for drug development. The successful use of a liposomal hydrogel to mitigate potential side effects and ensure sustained delivery in a preclinical model is a significant step forward. Future research should focus on elucidating the role of Nav1.3 in different forms of epilepsy and progressing the development of novel proparacaine formulations towards clinical trials.

References

- 1. New application of an old drug proparacaine in treating epilepsy via liposomal hydrogel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trigeminal neuralgia relieved by ophthalmic anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relief of trigeminal neuralgia by proparacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trigeminal neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topical ophthalmic amethocaine alleviates trigeminal neuralgia pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of trigeminal neuralgia by ophthalmic anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of single-application topical ophthalmic anesthesia in patients with trigeminal neuralgia. A randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Proparacaine Hydrochloride: An In-Depth Technical Guide on its Effects on Cellular Ion Channel Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proparacaine (B1679620) hydrochloride is a rapid-onset, short-duration topical anesthetic primarily used in ophthalmology. Its mechanism of action is centered on the modulation of cellular ion channel function, a critical aspect for researchers in pain management, neurobiology, and drug development. This technical guide provides a comprehensive overview of the effects of proparacaine hydrochloride on various ion channels, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While the primary target of proparacaine is the voltage-gated sodium channel, this guide also explores its interactions with potassium and calcium channels, offering a broader perspective on its pharmacological profile.

Introduction

Proparacaine hydrochloride is a local anesthetic of the amino ester class.[1] Its clinical efficacy in inducing temporary anesthesia stems from its ability to reversibly block nerve impulse conduction.[2] This blockade is achieved by interfering with the function of ion channels, which are integral membrane proteins responsible for the generation and propagation of action potentials in excitable cells such as neurons.[3] A thorough understanding of proparacaine's interaction with specific ion channel subtypes is crucial for optimizing its therapeutic use and for the development of novel anesthetic agents with improved selectivity and safety profiles.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action of proparacaine hydrochloride is the blockade of voltage-gated sodium channels (VGSCs). By binding to these channels, proparacaine inhibits the influx of sodium ions into the neuron. This action prevents the depolarization of the neuronal membrane, thereby blocking the initiation and propagation of action potentials and resulting in a loss of sensation.[1]

Figure 1: Mechanism of proparacaine hydrochloride action on voltage-gated sodium channels.

Quantitative Data on Ion Channel Modulation

While the primary effect of proparacaine is on sodium channels, a comprehensive understanding requires quantitative data on its interaction with various ion channel subtypes. Direct IC50 values for proparacaine on specific ion channel subtypes are not extensively reported in the literature. However, data from other local anesthetics like lidocaine (B1675312) provide a valuable comparative context for understanding the potential broader ion channel activity of proparacaine.

| Ion Channel Family | Subtype | Local Anesthetic | IC50 (µM) | Cell Type | Holding Potential (mV) | Reference |

| Sodium (NaV) | hNaV1.5 | Lidocaine | 775.6 ± 37.1 | HEK293 | -120 | [4] |

| hNaV1.5 | Lidocaine | 18.4 ± 2.6 | HEK293 | -90 | [4] | |

| Potassium (KV) | hERG (KV11.1) | Lidocaine | 88.63 ± 7.99 | HEK293 | Not Specified | [4] |

| hERG (KV11.1) | Flecainide | 3.91 ± 0.68 | HEK293 | Not Specified | ||

| hERG (KV11.1) | Quinidine | 0.41 ± 0.04 | HEK293 | Not Specified | ||

| hERG (KV11.1) | Propafenone | 0.44 ± 0.07 | HEK293 | Not Specified | ||

| SK2 | Lidocaine | Dose-dependent block | Mammalian cell line | Not Specified | [5] | |

| IKn (Type 1) | Lidocaine | 5100 | Rat DRG neurons | Not Specified | [6] | |

| IKn (Type 2) | Lidocaine | 2200 | Rat DRG neurons | Not Specified | [6] | |

| Calcium (CaV) | L-type | Bupivacaine | ~10 | Guinea pig ventricular muscle | Not Specified | [7] |

| L-type | Lidocaine | ~100 | Guinea pig ventricular muscle | Not Specified | [7] |

Note: The IC50 values for lidocaine on hNaV1.5 channels demonstrate state-dependent inhibition, with a significantly lower IC50 at a more depolarized holding potential, indicating a higher affinity for the inactivated state of the channel.[4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing Proparacaine's Effect on Voltage-Gated Sodium Channels

This protocol is designed to measure the effect of proparacaine hydrochloride on voltage-gated sodium channels (e.g., NaV1.7) stably expressed in a mammalian cell line like HEK293.

4.1.1. Cell Culture and Transfection

-

Culture HEK293 cells expressing the desired sodium channel subtype in appropriate media.

-

For transient expression, transfect cells with a plasmid encoding the channel's α-subunit and any relevant β-subunits using a suitable transfection reagent.

-

Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells for recording.

-

Perform recordings 24-48 hours post-transfection.

4.1.2. Solutions

-

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

-

Proparacaine Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of proparacaine hydrochloride in the external solution. Subsequent dilutions to the desired final concentrations should be made fresh daily.

4.1.3. Electrophysiological Recording

-

Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Obtain a gigaohm seal (>1 GΩ) on a transfected cell.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Use a patch-clamp amplifier and data acquisition software. Compensate for pipette and whole-cell capacitance.

-

Monitor series resistance and discard recordings with significant changes (>20%).

4.1.4. Voltage-Clamp Protocols

-

To Determine IC50 (Concentration-Response):

-

Hold the cell at a holding potential of -120 mV.

-

Apply a depolarizing step to -10 mV for 20-50 ms (B15284909) to elicit the peak sodium current.

-

Apply pulses at a low frequency (e.g., 0.1 Hz) to allow for recovery from inactivation.

-

After establishing a stable baseline current, perfuse the cell with increasing concentrations of proparacaine hydrochloride, allowing the effect to reach a steady state at each concentration.

-

Measure the peak inward current at each concentration and normalize it to the control current.

-

Fit the concentration-response data with the Hill equation to determine the IC50.

-

-

To Study Use-Dependent Block:

-

Hold the cell at -120 mV.

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms) at a higher frequency (e.g., 5 or 10 Hz).

-

Record the peak current for each pulse in the train.

-

Compare the rate and extent of current reduction during the pulse train in the absence and presence of proparacaine.

-

-

To Assess Effects on Steady-State Inactivation:

-

Hold the cell at -120 mV.

-

Apply a series of 500 ms pre-pulses to potentials ranging from -140 mV to -20 mV.

-

Immediately following each pre-pulse, apply a test pulse to -10 mV to measure the available sodium current.

-

Plot the normalized peak current as a function of the pre-pulse potential.

-

Fit the data with a Boltzmann function to determine the half-inactivation potential (V½) in the absence and presence of proparacaine.

-

Figure 2: General experimental workflow for whole-cell patch-clamp analysis.

Calcium Imaging in Sensory Neurons to Assess Proparacaine's Effects

This protocol outlines a method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cultured sensory neurons (e.g., from dorsal root ganglia, DRG) in response to stimuli and the modulatory effects of proparacaine.

4.2.1. Primary Culture of Sensory Neurons

-

Dissect DRGs from rodents and dissociate them into single cells using enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.

-

Plate the neurons on coated coverslips (e.g., with poly-D-lysine and laminin) and culture them in an appropriate growth medium.

-

Use neurons for experiments within 24-48 hours of plating.

4.2.2. Calcium Indicator Loading

-

Load the cultured neurons with a ratiometric calcium indicator dye such as Fura-2 AM.

-

Incubate the cells with the dye in a physiological buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and allow for de-esterification.

4.2.3. Calcium Imaging

-

Mount the coverslip with the loaded neurons onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Perfuse the cells with a physiological salt solution.

-

Excite the Fura-2 dye at two alternating wavelengths (e.g., 340 nm and 380 nm) and capture the fluorescence emission at ~510 nm using a CCD camera.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

4.2.4. Experimental Procedure

-

Establish a baseline [Ca²⁺]i recording.

-

Apply a stimulus known to increase [Ca²⁺]i in sensory neurons, such as a high concentration of potassium chloride (KCl) to induce depolarization and open voltage-gated calcium channels, or capsaicin (B1668287) to activate TRPV1 channels.

-

Record the change in [Ca²⁺]i.

-

Wash out the stimulus and allow the [Ca²⁺]i to return to baseline.

-

Pre-incubate the neurons with proparacaine hydrochloride for a defined period.

-

Re-apply the stimulus in the presence of proparacaine and record the [Ca²⁺]i response.

-

Compare the magnitude and kinetics of the calcium transient in the absence and presence of proparacaine to determine its inhibitory effect.

Figure 3: Experimental workflow for calcium imaging in sensory neurons.

Effects on Other Ion Channels

While the primary anesthetic effect of proparacaine is mediated through sodium channel blockade, its interaction with other ion channels, such as potassium and calcium channels, can contribute to its overall pharmacological profile and potential side effects.

Potassium Channels

Local anesthetics have been shown to inhibit various types of potassium channels.[6] For instance, lidocaine can block delayed rectifier potassium currents and SK channels.[4][5] Blockade of potassium channels in sensory neurons could potentially potentiate the anesthetic effect by prolonging the action potential duration and thereby increasing the proportion of inactivated sodium channels, which are the preferred target for local anesthetics.[6] However, specific data on proparacaine's effects on different potassium channel subtypes are limited.

Calcium Channels

Local anesthetics can also block voltage-gated calcium channels, although generally at higher concentrations than those required for sodium channel blockade.[7] Inhibition of calcium channels in sensory neurons could contribute to the overall reduction in neuronal excitability and neurotransmitter release. Calcium imaging studies, as described in the protocol above, can be employed to investigate the functional consequences of proparacaine on calcium signaling in these neurons.

Conclusion

Proparacaine hydrochloride exerts its primary anesthetic effect through the blockade of voltage-gated sodium channels, a mechanism it shares with other local anesthetics. While quantitative data on its specific interactions with a wide range of ion channel subtypes are not extensively available, the provided experimental protocols for whole-cell patch-clamp electrophysiology and calcium imaging offer robust methodologies for researchers to investigate these effects in detail. A deeper understanding of proparacaine's interactions with sodium, potassium, and calcium channels will be instrumental in the rational design of future local anesthetics with enhanced efficacy and reduced side-effect profiles. This guide serves as a foundational resource for scientists and drug development professionals embarking on such investigations.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Proparacaine Hydrochloride for Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proparacaine (B1679620) Hydrochloride (also known as Proxymetacaine Hydrochloride) is a potent, rapid-acting topical local anesthetic of the amino-ester class.[1][2] It is widely used in ophthalmology to provide anesthesia for short procedures such as tonometry, gonioscopy, and the removal of foreign bodies from the cornea.[3][4] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal membrane, which inhibits the influx of sodium ions required for the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation.[5][6][7]

A thorough understanding of its physicochemical properties is paramount for the development of stable, safe, and effective ophthalmic formulations. This guide provides a comprehensive overview of these properties, details relevant experimental protocols, and outlines key formulation considerations.

Physicochemical Properties

The fundamental physicochemical characteristics of Proparacaine Hydrochloride are summarized below. These parameters are critical inputs for pre-formulation studies and guide the selection of appropriate excipients and manufacturing processes.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₂₆N₂O₃ · HCl | [8] |

| Molecular Weight | 330.85 g/mol | [6][9] |

| CAS Number | 5875-06-9 | [10][11] |

| Appearance | Crystalline powder | [10] |

| Melting Range | 178°C to 185°C (Range ≤ 2°C) | [8] |

| pKa (Strongest Basic) | 8.96 | [2][9] |

| UV Absorption Max (λmax) | ~310 nm (in pH 6.0 phosphate (B84403) buffer) | [8] |

| Water Solubility | 64 mg/mL | [12] |

| LogP (Octanol-Water) | 2.6 - 2.97 | [9] |

| pH (0.5% Solution) | 3.5 to 6.0 | [13][14] |

Detailed Physicochemical Characteristics

Solubility

Proparacaine Hydrochloride is soluble in water. One source indicates a solubility of 64 mg/mL.[12] It is also soluble in methanol (B129727) and slightly soluble in chloroform.[15] The aqueous solubility is a key attribute for its formulation as an ophthalmic solution, typically at a 0.5% concentration (5 mg/mL).[13][16]

pKa and pH

The pKa of the strongest basic group (the diethylamino group) is reported as 8.96.[2][9] This value is crucial as it dictates the ionization state of the molecule at different pH levels. In ophthalmic formulations, which have a pH range of 3.5 to 6.0, Proparacaine Hydrochloride will exist predominantly in its protonated, water-soluble cationic form.[13][14] This pH range represents a compromise between drug stability and physiological comfort.

Melting Point